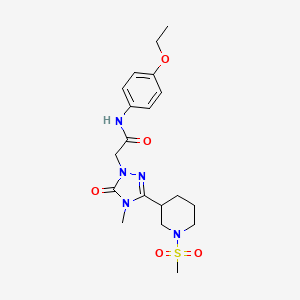

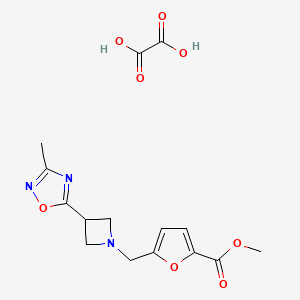

Methyl 5-((3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to Methyl 5-((3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate involves complex organic reactions, focusing on the formation of the 1,2,4-oxadiazol ring and its integration with other heterocyclic structures. Techniques often employ condensation reactions, cycloadditions, and substitutions to create the desired molecular architecture. For example, derivatives of 1,2,4-oxadiazoles and furazans have been synthesized through reactions involving acetylation, Mannich base formation, and cyclization processes (Koparır, Çetin, & Cansiz, 2005).

Molecular Structure Analysis

The molecular structure of related compounds is confirmed through spectroscopic methods such as NMR, IR, and sometimes X-ray crystallography. These techniques allow for the detailed characterization of the compound's molecular framework, including the confirmation of the oxadiazol ring and its substitution patterns (Yu et al., 2017).

Chemical Reactions and Properties

Compounds featuring 1,2,4-oxadiazol rings and azetidinyl groups undergo various chemical reactions, including acylation, oxidation, and nucleophilic substitutions. These reactions can alter the chemical properties of the compounds, making them suitable for a range of applications. For instance, the acylation of amino groups and the transformation of the oxadiazole ring highlight the compound's reactivity and potential for further chemical modifications (Stepanov, Dashko, & Stepanova, 2019).

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, and solubility, are determined through analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TG). These properties are crucial for understanding the compound's stability and suitability for various applications (Yu et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, are fundamental aspects of these compounds. Studies often explore the compounds' reactivity in the context of synthesizing new derivatives or understanding their mechanism of action in potential applications (Stepanov, Dashko, & Stepanova, 2019).

Scientific Research Applications

Synthesis and Characterization

- Methyl 5-((3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate is part of a class of compounds synthesized from furan-2-carboxylic acid hydrazide. These compounds, including variants like 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, have been explored for their structural properties using methods such as IR and 1H-NMR spectra (Koparır, Çetin, & Cansiz, 2005).

Application in Energetic Materials

- Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which include structures related to this compound, are utilized in the synthesis of insensitive energetic materials. These materials are characterized by properties such as moderate thermal stabilities and insensitivity to impact and friction (Yu et al., 2017).

Exploration in Heterocyclic Chemistry

- The compound belongs to a category of chemicals used in the synthesis of various heterocyclic compounds. For instance, 5-Arylfuran-2-carboxylic acids and their applications in the synthesis of 1,2,4-thiadiazole and 1,3,4-oxadiazole derivatives have been extensively studied, highlighting the versatility of these compounds in heterocyclic chemistry (Gorak et al., 2009).

Pharmaceutical Potential

- The pharmaceutical industry explores these compounds for their potential as drug precursors. Derivatives like azetidine, pyrrolidine, and piperidine, which share structural similarities with this compound, are investigated for their potential in treating conditions such as migraines (Habernickel, 2001).

Mechanism of Action

Target of Action

Compounds with a 1,2,4-oxadiazole core have been synthesized as anti-infective agents, showing anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

It is known that 1,2,4-oxadiazoles can interact with their targets through hydrogen bond acceptor properties . The electronegativities of nitrogen and oxygen in the 1,2,4-oxadiazole core allow for strong hydrogen bond acceptor capabilities .

Biochemical Pathways

Given the anti-infective activities of similar 1,2,4-oxadiazole compounds, it can be inferred that this compound may interfere with the biochemical pathways of infectious agents, leading to their inhibition .

Pharmacokinetics

The presence of the 1,2,4-oxadiazole core in the compound suggests potential for good thermal stability , which could influence its pharmacokinetic properties.

Result of Action

Based on the anti-infective activities of similar 1,2,4-oxadiazole compounds, it can be inferred that this compound may inhibit the growth and proliferation of infectious agents .

Action Environment

The thermal stability of similar 1,2,4-oxadiazole compounds suggests that they may be resistant to degradation under various environmental conditions .

properties

IUPAC Name |

methyl 5-[[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methyl]furan-2-carboxylate;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4.C2H2O4/c1-8-14-12(20-15-8)9-5-16(6-9)7-10-3-4-11(19-10)13(17)18-2;3-1(4)2(5)6/h3-4,9H,5-7H2,1-2H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMGSWRABTZLML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(C2)CC3=CC=C(O3)C(=O)OC.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2487211.png)

![Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2487220.png)

![(E)-N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2487224.png)

![N-(2-methoxyethyl)-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2487226.png)

![3-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2487227.png)

![({2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetonitrile](/img/structure/B2487231.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2487233.png)